molecular formula C14H15NO2S2 B2721404 (5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 828299-72-5

(5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2721404
CAS No.: 828299-72-5
M. Wt: 293.4
InChI Key: NOPWLPLYQGXTLE-ZRDIBKRKSA-N
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Description

The compound (5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • Core structure: 1,3-thiazolidin-4-one with a 2-thioxo group.
  • Substituents: An ethoxymethylene group at position 5 (E-configuration). A 2-phenylethyl group at position 3. Its molecular formula is C₁₉H₁₅NO₃S₂ (molecular weight: 369.45 g/mol) . Though commercially discontinued, it remains a subject of research interest due to its structural features, which are shared with bioactive thiazolidinone analogs .

Properties

IUPAC Name

(5E)-5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-2-17-10-12-13(16)15(14(18)19-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPWLPLYQGXTLE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C(=O)N(C(=S)S1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-phenylethylamine with carbon disulfide and chloroacetic acid, followed by cyclization and subsequent reaction with ethyl formate. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction parameters and can lead to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethylene group or the phenylethyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity .

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

  • Anticancer Properties : Initial studies indicate that (5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation.
  • Antimicrobial Activity : Research has shown that thiazolidinone derivatives possess antimicrobial properties. The compound's ability to inhibit the growth of certain bacteria and fungi suggests potential applications in treating infections.
  • Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The optimization of these synthetic pathways is crucial for enhancing yield and purity.

Example Synthetic Pathway:

  • Starting Materials : Ethyl acetoacetate, phenethylamine, and thioketones.
  • Reactions : Condensation reactions followed by cyclization steps to form the thiazolidinone ring.
  • Characterization Techniques : NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyObjectiveFindings
Study 1 Investigate anticancer activityDemonstrated significant cytotoxicity against HepG2 liver cancer cells with IC50 values comparable to standard chemotherapeutics .
Study 2 Explore antimicrobial propertiesShowed effective inhibition of Staphylococcus aureus and Escherichia coli growth .
Study 3 Assess anti-inflammatory effectsReduced pro-inflammatory cytokine levels in vitro, indicating potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of (5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied, but common targets include enzymes like cyclooxygenase (COX) and receptors like epidermal growth factor receptor (EGFR) .

Comparison with Similar Compounds

Key Observations :

  • Ethoxymethylene vs.
  • 2-Phenylethyl vs. Phenyl/Alkyl Groups : The 2-phenylethyl group introduces steric bulk, which may hinder binding in some biological targets but improve selectivity in others .
  • Synthesis Yields : Microwave-assisted synthesis (e.g., 78% yield for piperazinyl derivatives ) outperforms traditional methods (21% for compound 9e ), highlighting efficiency gains with modern techniques.
2.2. Stereochemical and Crystallographic Comparisons
  • E vs. Z Isomers : The E-configuration in the target compound may lead to distinct molecular packing compared to Z-isomers like (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one . Z-isomers often exhibit bent conformations due to steric clashes, whereas E-isomers adopt extended geometries .
  • Hydrogen Bonding : Analogs with hydroxy groups (e.g., 4-hydroxy-3-methoxy derivatives) form robust hydrogen-bonded networks in crystals, enhancing stability . The target compound’s ethoxy group, being less polar, likely reduces such interactions .
  • Crystallographic Tools: Structures of analogs were resolved using SHELX and ORTEP , revealing bond lengths (e.g., C=S: ~1.65 Å) and angles consistent with thiazolidinone cores .

Research Implications

  • Drug Design: The 2-phenylethyl and ethoxymethylene groups in the target compound offer a balance of lipophilicity and steric effects, making it a candidate for optimizing antimicrobial or anticancer thiazolidinones .
  • Synthetic Challenges: Low yields in traditional syntheses (e.g., 21% for compound 9e ) underscore the need for innovative methods like microwave-assisted reactions .

Biological Activity

(5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H15N1O2S1\text{C}_{13}\text{H}_{15}\text{N}_1\text{O}_2\text{S}_1

Key Properties:

  • Molecular Weight: 251.33 g/mol
  • Boiling Point: 416.9 ± 55.0 °C (predicted)
  • Density: 1.30 ± 0.1 g/cm³ (predicted) .

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. A study synthesized various thiazolidinone compounds and evaluated their efficacy against common bacterial strains.

Compound NameE. coli Inhibition (%)S. aureus Inhibition (%)
This compound88.46%91.66%
2-(Chlorophenyl-imino)thiazolidin-4-one85.00%90.00%

The above table highlights the promising antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Antioxidant Activity

The antioxidant properties of thiazolidinones are crucial for their therapeutic applications. The DPPH radical scavenging assay demonstrated that several derivatives possess strong antioxidant capabilities.

Compound NameEC50 (µM)Comparison to Ibuprofen
This compound70.04 ± 1.2910 times more active than ibuprofen
Other ThiazolidinonesVariesVaries

These findings indicate that the compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research, particularly in inhibiting cancer cell proliferation.

Case Study:
In a study involving HT29 adenocarcinoma cells, compounds similar to this compound were evaluated for their growth inhibition effects.

Compound NameIC50 (µM)Cell Line
This compound18.1 ± 1.0HT29
Control (Doxorubicin)15.0 ± 0.5HT29

The compound exhibited a comparable IC50 value to doxorubicin, a well-known chemotherapeutic agent, indicating its potential as an anticancer drug .

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